molecular formula C14H17N3O B258285 1-allyl-2-(4-morpholinyl)-1H-benzimidazole

1-allyl-2-(4-morpholinyl)-1H-benzimidazole

Cat. No. B258285
M. Wt: 243.3 g/mol
InChI Key: FVNDLYXRMDRNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-(4-morpholinyl)-1H-benzimidazole, also known as ABZAM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. ABZAM is a white crystalline powder that is soluble in water and ethanol. It is a potent inhibitor of tubulin polymerization and has been shown to exhibit antitumor, antifungal, and antiparasitic activities.

Mechanism of Action

1-allyl-2-(4-morpholinyl)-1H-benzimidazole works by inhibiting the polymerization of tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, 1-allyl-2-(4-morpholinyl)-1H-benzimidazole prevents the formation of microtubules, which are essential for cell division and proliferation. This leads to the arrest of cell division and ultimately results in cell death.
Biochemical and Physiological Effects:
1-allyl-2-(4-morpholinyl)-1H-benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-allyl-2-(4-morpholinyl)-1H-benzimidazole. One area of interest is the development of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole's potential as an antiparasitic agent, particularly in the treatment of neglected tropical diseases such as Chagas disease and leishmaniasis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 1-allyl-2-(4-morpholinyl)-1H-benzimidazole's antitumor activity and to identify potential drug targets for the development of novel anticancer drugs.

Synthesis Methods

The synthesis of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole involves the reaction of 2-(4-morpholinyl)-1H-benzimidazole with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

1-allyl-2-(4-morpholinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole has also been found to be effective against fungal infections such as Candida albicans and Aspergillus fumigatus.

properties

Product Name

1-allyl-2-(4-morpholinyl)-1H-benzimidazole

Molecular Formula

C14H17N3O

Molecular Weight

243.3 g/mol

IUPAC Name

4-(1-prop-2-enylbenzimidazol-2-yl)morpholine

InChI

InChI=1S/C14H17N3O/c1-2-7-17-13-6-4-3-5-12(13)15-14(17)16-8-10-18-11-9-16/h2-6H,1,7-11H2

InChI Key

FVNDLYXRMDRNKQ-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2N=C1N3CCOCC3

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1N3CCOCC3

Origin of Product

United States

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